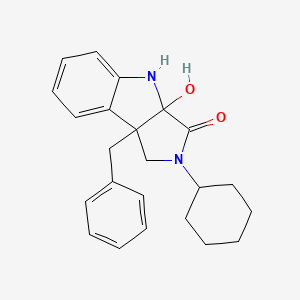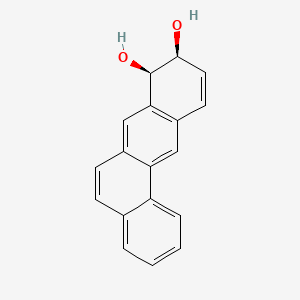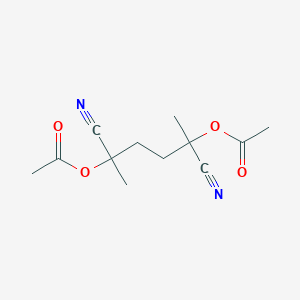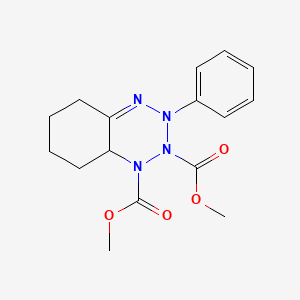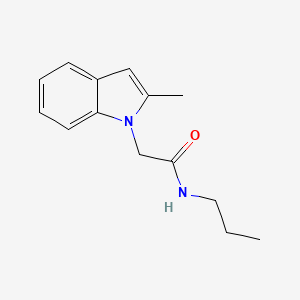
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a methyl group at the 2-position and a propylacetamide group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide typically involves the following steps:
Formation of 2-Methylindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.
N-alkylation: The 2-methylindole undergoes N-alkylation with propylamine to form N-propyl-2-methylindole.
Acetylation: The final step involves the acetylation of N-propyl-2-methylindole with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: N-propyl-2-methylindole-1-amine.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The propylacetamide group may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: Lacks the propylacetamide group, making it less versatile in biological applications.
N-propylindole: Similar structure but without the methyl group at the 2-position.
Indole-3-acetamide: Contains an acetamide group at the 3-position instead of the 1-position.
Uniqueness
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl group at the 2-position and the propylacetamide group at the nitrogen atom enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
163629-02-5 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(2-methylindol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-3-8-15-14(17)10-16-11(2)9-12-6-4-5-7-13(12)16/h4-7,9H,3,8,10H2,1-2H3,(H,15,17) |
InChI Key |
OIZPBWGTJSIIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


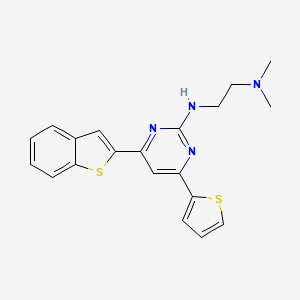
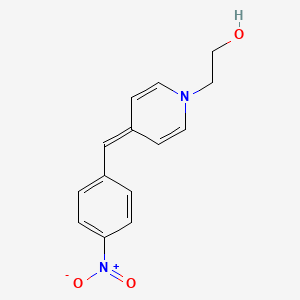



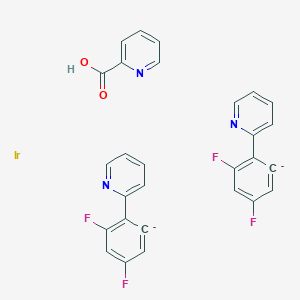
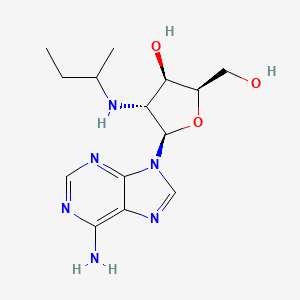
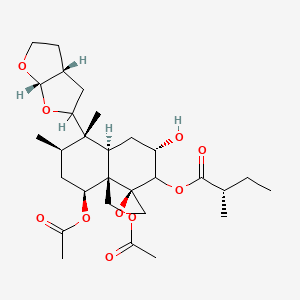
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
